7-Fluoro-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a heterocyclic compound with significant importance in medicinal chemistry. The presence of a fluorine atom at the 7th position enhances its chemical properties, making it a valuable compound for various applications in pharmaceuticals and chemical research .
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives, to which 7-fluoro-1,2,3,4-tetrahydroquinoline belongs, are known to be common in medicinal chemistry .
Mode of Action
It’s known that tetrahydroquinolines are synthesized through a multi-step sequence triggered by catalytic reduction of a nitro group, followed by formation of a cyclic imine, and further reduction .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities .
Result of Action
Tetrahydroquinoline derivatives are known to have various biological activities .
Action Environment
It’s known that the compound is a solid at room temperature and has a predicted melting point of 4438° C and a predicted boiling point of 2328° C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of catecholamines followed by deoxyfluorination. This method includes the cyclization of catecholamines bearing an N-protecting group to form 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones and 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines, followed by deoxyfluorination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the regioselective preparation methods developed in research can be adapted for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Diethylsilane, catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
7-Fluoro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized as an antioxidant and corrosion inhibitor in various industrial applications
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: A non-fluorinated analog with similar structural properties but different reactivity and biological activity.
2,3-Dihydro-4(1H)-quinolinone: Another derivative with distinct chemical and biological properties.
4(1H)-Quinolinone: Known for its use in pharmaceutical synthesis and biological studies
Uniqueness: 7-Fluoro-1,2,3,4-tetrahydroquinoline stands out due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying complex biological systems .
Properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLNAFQKGGXCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291942 | |
Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-75-5 | |
Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939758-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic method described in the research paper for producing 7-Fluoro-1,2,3,4-tetrahydroquinoline?
A1: The paper by [] details a novel synthetic route for preparing both 6- and 7-Fluoro-1,2,3,4-tetrahydroquinolines. The significance lies in the regio-complementary nature of the method. This means the researchers were able to selectively synthesize either the 6- or 7-fluoro isomer by modifying the reaction conditions. This is particularly valuable as it allows for greater control over the final product and opens avenues for exploring the individual properties and applications of each isomer.
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